4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(3,4-dimethylbenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
One study detailed the synthesis of cyclic and bicyclic sulfamides, including derivatives of benzothiadiazin dioxides. These compounds were synthesized through reactions involving 2-aminobenzylamine and sulfamide, leading to various derivatives through alkylation and reaction with alkyl halides. The research highlights the structural versatility and reactivity of benzothiadiazin derivatives in forming bridged and dimerized products (Knollmüller, 1971).
Another study described the synthesis and x-ray crystallographic analysis of a nine-membered heterocyclic product derived from the reaction of 4-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-on-1,1-dioxide with 3-dimethylamino-2,2-dimethyl-2H-azirine. This work underscores the compound's potential in forming complex heterocyclic structures, providing insight into the molecular architecture of benzothiadiazine derivatives (Schläpfer-Dähler et al., 1984).
Reactivity and Applications
The reactivity of benzothiadiazine 1,1-dioxides was explored in the context of chlorination reactions, revealing the formation of various chlorinated products and demonstrating the compound's potential in synthetic chemistry applications. This study provides insights into the reactivity of the benzothiadiazine core under different conditions (King et al., 1971).
Research into the synthesis of benzothiazin derivatives as potential sweetening agents indicates the broad applicability of these compounds beyond their structural and reactivity interests. This study showcases the synthesis of various benzothiadiazin dioxides and their potential use in developing novel sweeteners (Bancroft et al., 1978).
Properties
IUPAC Name |
4-[(3,4-dimethylphenyl)methyl]-2-(3-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-7-6-8-20(13-16)25-23(26)24(15-19-12-11-17(2)18(3)14-19)21-9-4-5-10-22(21)29(25,27)28/h4-14H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFMYGYDXQPNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.